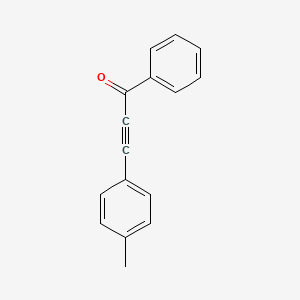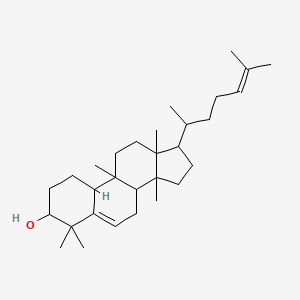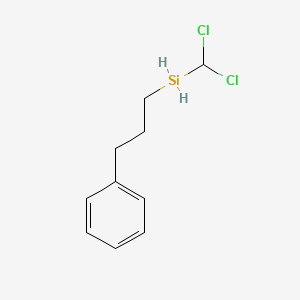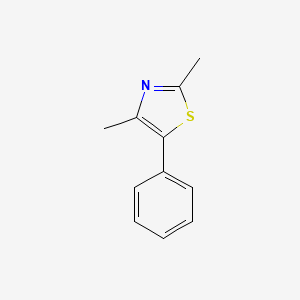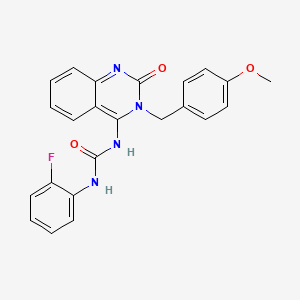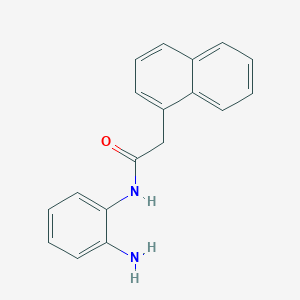
1,3-bis(4-diphenylphosphorylphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-diphenylphosphorylphenyl)benzene is an organophosphorus compound with the molecular formula C42H32O2P2 This compound is characterized by the presence of two diphenylphosphoryl groups attached to a central benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-diphenylphosphorylphenyl)benzene typically involves the reaction of 1,3-dibromobenzene with diphenylphosphine oxide in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-diphenylphosphorylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diphenylphosphine oxide derivatives, while substitution reactions result in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,3-Bis(4-diphenylphosphorylphenyl)benzene has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties.
Organic Electronics: The compound is studied for its potential use in organic photovoltaic cells and field-effect transistors.
Photocatalysis: The compound is explored for its photocatalytic properties in the degradation of organic pollutants.
Mecanismo De Acción
The mechanism of action of 1,3-bis(4-diphenylphosphorylphenyl)benzene involves its ability to interact with various molecular targets through its phosphoryl groups. These groups can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. The compound’s electron-transporting properties are attributed to the conjugated system of the aromatic rings and the electron-withdrawing nature of the phosphoryl groups.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: This compound is similar in structure but has the diphenylphosphino groups attached to adjacent carbon atoms on the benzene ring.
1,4-Bis(diphenylphosphoryl)benzene: This compound has the diphenylphosphoryl groups attached to the para positions on the benzene ring.
Uniqueness
1,3-Bis(4-diphenylphosphorylphenyl)benzene is unique due to the meta positioning of the diphenylphosphoryl groups, which imparts distinct electronic properties and reactivity compared to its ortho and para analogs. This unique positioning enhances its utility in specific applications, such as in OLEDs and as a ligand in catalysis.
Propiedades
Fórmula molecular |
C42H32O2P2 |
|---|---|
Peso molecular |
630.6 g/mol |
Nombre IUPAC |
1,3-bis(4-diphenylphosphorylphenyl)benzene |
InChI |
InChI=1S/C42H32O2P2/c43-45(37-16-5-1-6-17-37,38-18-7-2-8-19-38)41-28-24-33(25-29-41)35-14-13-15-36(32-35)34-26-30-42(31-27-34)46(44,39-20-9-3-10-21-39)40-22-11-4-12-23-40/h1-32H |
Clave InChI |
AAMAKFLIFWVBSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=CC=C4)C5=CC=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14113823.png)
![2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B14113824.png)
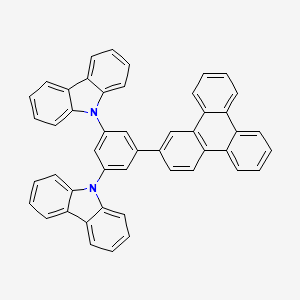

![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113828.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14113848.png)

